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Compound of Interest

Compound Name: Butyloctyl salicylate

Cat. No.: B3049012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile

of Butyloctyl Salicylate. The information is compiled from various safety assessments and

study reports to support researchers, scientists, and drug development professionals in

evaluating its safety profile.

Executive Summary
Butyloctyl Salicylate has undergone a battery of preclinical toxicity studies to assess its safety

for use in various applications. These studies have evaluated its potential for acute and

repeated dose toxicity, genotoxicity, skin and eye irritation, and skin sensitization. Overall,

Butyloctyl Salicylate exhibits a low order of acute toxicity and is not considered to be a

genotoxic or skin sensitizing agent. Mild to moderate skin irritation and minimal eye irritation

have been observed at high concentrations. A No-Observed-Adverse-Effect Level (NOAEL)

has been established from a 28-day repeated dose oral toxicity study in rats. Notably, there is a

lack of specific long-term carcinogenicity and reproductive and developmental toxicity studies

for Butyloctyl Salicylate; risk assessments for these endpoints often rely on data from the

broader class of salicylates.
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The following tables summarize the key quantitative data from preclinical toxicological studies

on Butyloctyl Salicylate.

Table 1: Acute Toxicity

Study Type Species Route Key Finding Reference

Acute Oral

Toxicity
Rat Oral

LD50 > 5000

mg/kg bw
[1][2]

Acute Dermal

Toxicity
Rat Dermal

LD50 > 2000

mg/kg bw
[1]

Table 2: Repeated Dose Toxicity

Study
Type

Species Route Duration NOAEL

Key
Findings
at Higher
Doses

Referenc
e

Repeated

Dose Oral

Toxicity

Sprague-

Dawley Rat

Oral

(gavage)
28 days

150

mg/kg/day

Increased

prothrombi

n and

activated

partial

thrombopla

stin times

at 1000

mg/kg/day.

No

macroscopi

c or

microscopi

c

pathologic

al changes.

[1][3]
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Table 3: Local Tolerance

Study Type Species Key Finding Reference

Skin Irritation Rabbit

Not a primary dermal

irritant, but has the

potential for moderate

irritation at 100%

concentration under

occlusive conditions.

[1]

Eye Irritation Rabbit
Minimal conjunctival

irritation.
[1]

Table 4: Sensitization

Study Type Species Result Reference

Skin Sensitization

(Maximization Test)
Guinea Pig Not a skin sensitizer. [1][4]

Table 5: Genotoxicity

Study Type System
Metabolic
Activation

Result Reference

Ames Test
S. typhimurium &

E. coli
With and Without Non-mutagenic [2]

In Vitro

Chromosome

Aberration

Human

Lymphocytes
With and Without Non-clastogenic [2]

Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below. These protocols

are based on internationally recognized guidelines, such as those from the Organisation for
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Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study
Guideline: OECD Guideline 423 (Acute Toxic Class Method).

Test System: Wistar rats (female).

Administration: Single oral administration by gavage.

Dose Levels: A starting dose of 300 mg/kg body weight was administered to a group of 3

female rats. As no mortality was observed, a subsequent group of 3 female rats received a

dose of 2000 mg/kg body weight.

Vehicle: Corn oil.

Fasting: Animals were fasted for at least 16 hours prior to dosing.

Observation Period: 14 days.

Parameters Observed: Clinical signs were recorded several times on the day of

administration and daily thereafter. Body weights were recorded shortly before administration

and weekly thereafter. A gross necropsy was performed at the end of the observation period.

28-Day Repeated Dose Oral Toxicity Study
Guideline: Based on OECD Guideline 407.

Test System: Sprague-Dawley CD rats (5 per sex per group).

Administration: Daily oral gavage for 28 consecutive days.

Dose Levels: 15, 150, and 1000 mg/kg/day. A control group received the vehicle only.

Vehicle: Corn oil.

Observations:

Clinical Signs: Daily observations for signs of toxicity.
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Body Weight and Food Consumption: Recorded weekly.

Hematology and Clinical Chemistry: Evaluated at the end of the study. At the highest dose

(1000 mg/kg/day), this included the assessment of prothrombin time and activated partial

thromboplastin time.

Histopathology: Histological examination was performed on the control and high-dose

groups at the termination of the study.[1]

Skin Irritation Study
Guideline: Federal Hazardous Substances Act (FHSA) methods.

Test System: Rabbits.

Test Substance Application: Undiluted Butyloctyl Salicylate was applied to the skin.

Observations: The application sites were evaluated for erythema and edema. A Primary

Irritation Index (PII) was calculated. One study noted very slight to well-defined erythema

and edema, with one animal exhibiting "blanched skin" and two having flaking skin, resulting

in a PII of 2.12.[1]

Eye Irritation Study
Guideline: Federal Hazardous Substances Act (FHSA) methods.

Test System: Rabbits.

Test Substance Application: Butyloctyl Salicylate was instilled into the conjunctival sac of

the eye.

Observations: The eyes were examined for conjunctival irritation, corneal opacity, and iritis at

specified intervals after instillation. The study reported minimal conjunctival irritation in 3 out

of 6 animals, with all eyes returning to normal by day 3.[1]

Skin Sensitization: Guinea Pig Maximization Test
(GPMT)
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Guideline: Based on OECD Guideline 406.

Test System: Guinea pigs.

Induction Phase:

Intradermal Induction: The test substance is injected intradermally, with and without an

adjuvant (like Freund's Complete Adjuvant), to enhance the immune response.

Topical Induction: One week after the intradermal injections, the test substance is applied

topically to the same area under an occlusive patch for 48 hours.

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the

test substance is applied topically to a naive site on the skin of both the test and control

animals.

Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and

edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions

in the test group are compared to the control group. In a study on Butyloctyl Salicylate, no

sensitization was observed.[1]

In Vitro Genotoxicity: Bacterial Reverse Mutation Test
(Ames Test)

Guideline: Based on OECD Guideline 471.

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (e.g., WP2uvrA).

Method: The plate incorporation method or pre-incubation method is used. The test

substance, bacterial tester strains, and, in the case of metabolic activation, a liver

homogenate (S9 mix) are combined and plated on a minimal glucose agar medium.

Dose Levels: A range of concentrations of Butyloctyl Salicylate are tested, typically up to

5000 µ g/plate .
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Metabolic Activation: The assay is performed both with and without an exogenous metabolic

activation system (S9 mix from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow

in a histidine-deficient medium) is counted after incubation for 48-72 hours. A substance is

considered mutagenic if it causes a dose-dependent increase in the number of revertant

colonies. Butyloctyl Salicylate was reported to be non-mutagenic in these assays.[2]

In Vitro Genotoxicity: Chromosome Aberration Test
Guideline: Based on OECD Guideline 473.

Test System: Cultured human peripheral blood lymphocytes.

Method: Lymphocyte cultures are treated with the test substance at various concentrations

for a short duration. The cells are then cultured for a period to allow for cell division. A mitotic

inhibitor (e.g., colcemid) is added to arrest the cells in metaphase. The cells are then

harvested, fixed, and stained, and the chromosomes are examined microscopically for

structural aberrations (e.g., breaks, deletions, exchanges).

Metabolic Activation: The test is conducted both with and without an S9 metabolic activation

system.

Evaluation: The frequency of cells with chromosomal aberrations is determined and

compared to concurrent negative and positive controls. Butyloctyl Salicylate was found to

be non-clastogenic in this assay.[2]

Data Gaps
Reproductive and Developmental Toxicity
There are no specific reproductive or developmental toxicity studies available for Butyloctyl
Salicylate. The potential for such effects is often inferred from data on salicylic acid and other

salicylates, which have been shown to cause reproductive and developmental toxicity in

animals at high doses.[1] However, the relevance of these findings to Butyloctyl Salicylate,

particularly at the exposure levels expected from its intended uses, requires careful

consideration and may warrant further investigation if high systemic exposure is anticipated.
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Carcinogenicity
No long-term carcinogenicity studies on Butyloctyl Salicylate have been identified. The

genotoxicity profile of Butyloctyl Salicylate is negative, which provides some reassurance

regarding its carcinogenic potential. Carcinogenicity data on a related substance, Methyl

Salicylate, from a mouse skin-painting study and a mouse pulmonary tumor system were also

negative.[4]
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Acute Oral Toxicity Study Workflow
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Ames Test Experimental Workflow

Conclusion
Based on the available preclinical data, Butyloctyl Salicylate demonstrates a favorable safety

profile with respect to acute toxicity, repeated dose toxicity (at lower doses), genotoxicity, and

skin sensitization. Mild to moderate skin and minimal eye irritation potential has been noted at

high concentrations, indicating that formulation considerations are important. The primary data

gaps in its toxicological profile are the absence of specific studies on carcinogenicity and

reproductive and developmental toxicity. Risk assessments for these endpoints currently rely

on data from the broader class of salicylates. This technical guide provides a foundational

understanding of the preclinical toxicology of Butyloctyl Salicylate to aid in its safe handling

and application in product development.
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To cite this document: BenchChem. [Preclinical Toxicological Profile of Butyloctyl Salicylate:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049012#toxicological-profile-of-butyloctyl-salicylate-
in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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